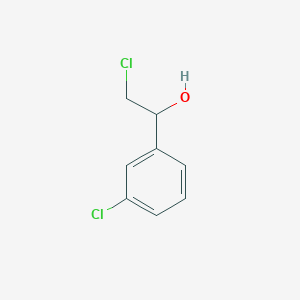

2-Chloro-1-(3-chloro-phenyl)-ethanol

Overview

Description

2-Chloro-1-(3-chloro-phenyl)-ethanol, also known as this compound, is a useful research compound. Its molecular formula is C8H8Cl2O and its molecular weight is 191.05 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Synthesis:

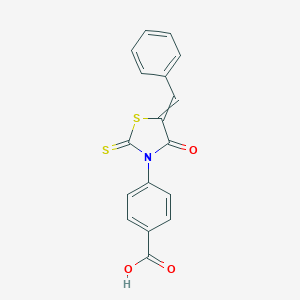

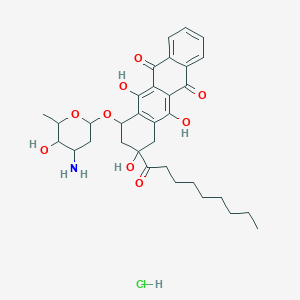

- It serves as a crucial intermediate for the synthesis of Ticagrelor, an effective treatment for acute coronary syndromes (Guo et al., 2017).

- A potential hypocholesteremic agent, synthesized from this compound, shows promise in medicinal chemistry (Sinsheimer et al., 1976).

- It has been used in the synthesis of new adrenergic drugs (Conde et al., 1998).

- The yeast reductase YOL151W efficiently generates (S)-3-chloro-1-phenyl-1-propanol with high enantioselectivity, useful for synthesizing antidepressant drugs (Choi et al., 2010).

- Lipase PS efficiently prepares pharmaceutically useful chloro alcohols in enantiomerically pure form (Raju et al., 1995).

Pest Control:

- It acts as an ovipositional attractant and stimulant for the tephritid fruit fly, Dacus tryoni (Fletcher & Watson, 1974).

Materials Science:

- Chitosan films with β-cyclodextrin inclusion complex effectively control the release of 2-phenyl ethanol, preserving its bioactive content, which has applications in food packaging and preservation (Zarandona et al., 2020).

Analytical Chemistry:

- It's used in the optical resolution of racemic compounds, demonstrating its utility in analytical and preparative chemistry (Kozma et al., 1999).

- Simulated moving bed (SMB) separation studies involve 2-phenyl ethanol and 3-phenyl-1-propanol, highlighting its role in separation sciences (Yun et al., 1997).

Chemical Synthesis:

- Used in the synthesis of various chemical compounds, showcasing its versatility as a chemical intermediate (Mamedov et al., 1989).

- The Pd-Cu EnCat catalyst converts styrene oxide to 2-phenyl ethanol in supercritical carbon dioxide, providing a clean process for producing 2-PEA for perfumery and soap industries (Yadav & Lawate, 2011).

Future Directions

Properties

IUPAC Name |

2-chloro-1-(3-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSKQOSGSUKVDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10466855 | |

| Record name | 2-Chloro-1-(3-chloro-phenyl)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106262-93-5 | |

| Record name | 2-Chloro-1-(3-chloro-phenyl)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 106262-93-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is there interest in producing specific enantiomers of 2-chloro-1-(3-chlorophenyl)ethanol?

A1: 2-chloro-1-(3-chlorophenyl)ethanol is a chiral molecule, meaning it exists in two mirror-image forms called enantiomers. These enantiomers can exhibit different biological activities. For pharmaceutical applications, obtaining the desired enantiomer with high purity is often crucial for efficacy and safety. [, ]

Q2: What are the advantages of using biocatalytic methods for producing (R)-2-chloro-1-(3-chlorophenyl)ethanol?

A2: Biocatalytic methods utilizing enzymes offer several advantages over traditional chemical synthesis. One key advantage is their high enantioselectivity. For instance, researchers have successfully employed phenylacetaldehyde reductase (PAR) from Corynebacterium strain ST-10 to synthesize (R)-2-chloro-1-(3-chlorophenyl)ethanol with an enantiomeric excess (e.e.) greater than 98%. [] This high enantiomeric purity is difficult to achieve through conventional chemical means. Additionally, biocatalytic processes often operate under milder reaction conditions, reducing the environmental impact compared to harsh chemical synthesis methods. []

Q3: Can you elaborate on the enzymatic synthesis of (R)-2-chloro-1-(3-chlorophenyl)ethanol using Corynebacterium strain ST-10?

A3: Corynebacterium strain ST-10 expresses phenylacetaldehyde reductase (PAR), an enzyme capable of reducing prochiral ketones to their corresponding alcohols. In this case, PAR catalyzes the reduction of m-chlorophenacyl chloride to (R)-2-chloro-1-(3-chlorophenyl)ethanol. This reaction utilizes NADH as a cofactor, which is regenerated in situ by the same enzyme in the presence of 2-propanol. This efficient NADH regeneration contributes to the high yield (over 86%) achieved in this biotransformation. []

Q4: Are there alternative biocatalysts for producing enantiomerically pure 2-chloro-1-(3-chlorophenyl)ethanol?

A4: Yes, researchers have explored other microorganisms for this purpose. For example, Candida ontarioensis has shown promise in the efficient synthesis of (R)-2-chloro-1-(3-chlorophenyl)ethanol using permeabilized whole cells. [] Additionally, a ketoreductase isolated from Hansenula polymorpha exhibits high enantioselectivity for producing the (S)-enantiomer of 2-chloro-1-(3-chlorophenyl)ethanol. This enzyme, requiring NADPH as a cofactor, has been successfully cloned and expressed in E. coli for scalable production of the (S)-alcohol. []

Q5: What is the significance of co-expressing glucose dehydrogenase in E.coli for (S)-2-chloro-1-(3-chlorophenyl)ethanol synthesis?

A5: The ketoreductase from Hansenula polymorpha responsible for (S)-2-chloro-1-(3-chlorophenyl)ethanol production utilizes NADPH as a cofactor. Co-expressing glucose-6-phosphate dehydrogenase from Saccharomyces cerevisiae within the E. coli cells enables efficient regeneration of NADPH from NADP+. This regeneration is essential for maintaining the ketoreductase activity and achieving high yields of the desired (S)-alcohol. [] This approach highlights the importance of cofactor regeneration strategies in optimizing biocatalytic processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-amino-2-[[2-[[2-[[2-[[2-[[15-amino-9-(3-amino-3-oxopropyl)-27,31-bis(2-carboxyethyl)-3,12,18,20,26,32,38-heptamethyl-8,11,14-trioxo-4,17-dithia-7,10,13,22,36-pentaza-39,40-diazanidahexacyclo[19.15.1.12,35.125,28.130,33.019,23]tetraconta-1(37),2(38),19,21,23,25,27,29,31,33,35-undecaene-6-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid;azane;iron(2+)](/img/structure/B25979.png)

![2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B25985.png)

![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-, 6-oxide, sodium salt](/img/structure/B26010.png)